Cas no 2228491-00-5 (tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate)

tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate
- 2228491-00-5
- tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate
- EN300-1874077
-
- インチ: 1S/C14H17F2NO4/c1-14(2,3)21-13(19)17-11(8-18)9-4-6-10(7-5-9)20-12(15)16/h4-8,11-12H,1-3H3,(H,17,19)
- InChIKey: JXZAUFCZZFHBNB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C(C=O)NC(=O)OC(C)(C)C)F
計算された属性
- せいみつぶんしりょう: 301.11256435g/mol
- どういたいしつりょう: 301.11256435g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 64.6Ų
tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874077-0.25g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1874077-10.0g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1874077-0.1g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1874077-5g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1874077-10g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1874077-1.0g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1874077-0.05g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1874077-0.5g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1874077-1g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1874077-2.5g |
tert-butyl N-{1-[4-(difluoromethoxy)phenyl]-2-oxoethyl}carbamate |
2228491-00-5 | 2.5g |
$2492.0 | 2023-09-18 |
tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate (CAS No. 2228491-00-5)
Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate, identified by its CAS number 2228491-00-5, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a phenyl ring substituted with a difluoromethoxy moiety, contribute to its unique chemical properties and biological interactions.
The carbamate functional group in Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate plays a crucial role in its pharmacological activity. Carbamates are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable candidates for the development of drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases. The tert-butyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and improving bioavailability, which is a critical factor in drug design.
The phenyl ring with a difluoromethoxy substituent is another key feature that influences the compound's biological activity. The difluoromethoxy group is known to enhance binding affinity to biological targets by increasing electronic density and improving interactions with hydrogen bond donors and acceptors. This modification has been widely used in the development of drugs that require precise targeting, such as kinase inhibitors and antiviral agents. The combination of these structural elements makes Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of novel carbamate-based drugs due to their favorable pharmacokinetic properties and low toxicity profiles. Several studies have highlighted the potential of this class of compounds in treating various diseases. For instance, research has demonstrated that carbamates can modulate neurotransmitter release, making them attractive for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, carbamates have shown promise in managing inflammatory conditions by inhibiting key enzymes involved in the inflammatory pathway.
The synthesis of Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the difluoromethoxy group into the phenyl ring typically involves fluorination techniques, which can be challenging due to the sensitivity of fluorinating agents and the potential for side reactions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels, ensuring that the final product is suitable for further pharmacological evaluation.
Evaluation of Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate has been conducted through various in vitro and in vivo studies to assess its biological activity and potential therapeutic benefits. In vitro studies have focused on its interaction with target enzymes and receptors, while in vivo studies have examined its efficacy in animal models of disease. These studies have provided valuable insights into the compound's mechanism of action and its potential as a lead compound for drug development.
The latest research on Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate has revealed several interesting findings. One study demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Another study highlighted its potential role in modulating neurotransmitter release, suggesting its utility in treating neurological disorders. These findings underscore the importance of further investigation into this compound's pharmacological properties.
Future directions for research on Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate include optimizing its chemical structure to enhance bioavailability and reduce potential side effects. Additionally, exploring new synthetic routes could improve production efficiency and scalability. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.
In conclusion, Tert-butyl N-{1-4-(difluoromethoxy)phenyl-2-oxoethyl}carbamate (CAS No. 2228491-00-5) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its biological activity, making it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs and improving patient outcomes.
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